Cas no 869080-41-1 (ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)

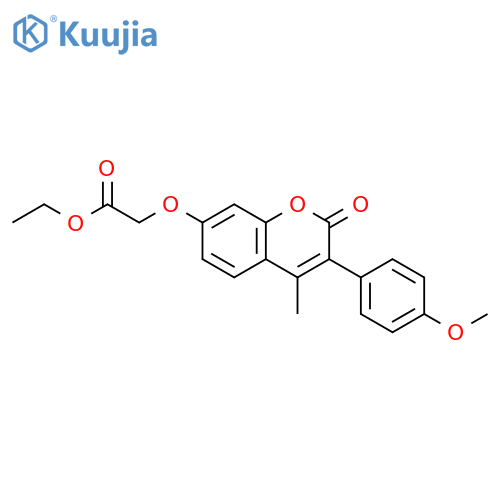

869080-41-1 structure

商品名:ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate

ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate

- ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate

- 869080-41-1

- ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

- ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate

- AKOS002254945

- F1862-0411

- ethyl 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

- SR-01000017880-1

- SR-01000017880

-

- インチ: 1S/C21H20O6/c1-4-25-19(22)12-26-16-9-10-17-13(2)20(21(23)27-18(17)11-16)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3

- InChIKey: VUPRRDSBVIGREG-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)COC1=CC2OC(=O)C(C3=CC=C(OC)C=C3)=C(C)C=2C=C1

計算された属性

- せいみつぶんしりょう: 368.12598835g/mol

- どういたいしつりょう: 368.12598835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 575

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0411-30mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-40mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-2mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-20μmol |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-50mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-4mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-1mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-20mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-25mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1862-0411-5mg |

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

869080-41-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

869080-41-1 (ethyl 2-{3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量